3-(4-(Tert-butyl)phenyl)-N-(4-fluorophenyl)acrylamide
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Overview
Description
This compound is an acrylamide derivative, which are commonly used in polymer chemistry . The presence of the tert-butyl group and the fluorophenyl group suggest that it could have unique properties compared to other acrylamides.
Molecular Structure Analysis
The compound likely has a planar structure due to the presence of the acrylamide group. The tert-butyl group is likely to add steric bulk to the molecule, which could influence its reactivity .Chemical Reactions Analysis
Acrylamides can participate in a variety of reactions, including polymerization and cross-linking reactions . The presence of the tert-butyl and fluorophenyl groups could influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by the presence of the tert-butyl and fluorophenyl groups. For example, the fluorophenyl group could increase the compound’s stability and resistance to degradation .Scientific Research Applications
Catalytic Asymmetric Cycloaddition
Acrylamides derived from 3,5-dimethyl-1H-pyrazole, including compounds similar to "3-(4-(Tert-butyl)phenyl)-N-(4-fluorophenyl)acrylamide," have been used in asymmetric [3+2] cycloaddition reactions. These reactions, facilitated by D-Threonine-L-tert-leucine-based bifunctional phosphines, yield regiospecific [3+2]-annulation products. Such processes are essential for synthesizing cyclopentene derivatives with potential applications in pharmaceuticals and materials science (Xiaoyu Han et al., 2011).
Water-Soluble Copolymers
Research into the synthesis and characterization of water-soluble terpolymers incorporating acrylamide and N-(4-butyl)phenylacrylamide demonstrates the potential of such compounds in creating responsive, high-viscosity polymers. These materials are especially interesting for their applications in water treatment and enhanced oil recovery technologies (C. McCORMICK et al., 1992).
Fluorescence Quenching Studies
Acrylamide is a well-known quencher of tryptophanyl fluorescence in proteins. This property is utilized to quantitatively determine the exposure of tryptophanyl residues, offering insights into protein folding, structure, and dynamics. Such studies are critical in biochemistry for understanding protein function and interaction (M. Eftink & C. Ghiron, 1976).
Fluorinated Electrophiles for Chemical Tagging
The development of fluorinated molecules, including those with acrylates and acrylamides, provides new avenues for chemical tagging, biomedical imaging, and polymer chemistry. These compounds, featuring hydrophobic and hydrophilic linkers, can be used for quickly functionalizing reactive surfaces and molecules, enhancing the capabilities in biomaterials science (J. Kasper et al., 2016).
High Temperature Organic Gels
Polyacrylamide-based gels, including those modified with tert-butyl acrylate, are investigated for their application in water shut-off treatments in the oil industry. Understanding the kinetics of gelation reactions at high temperatures offers valuable information for improving the efficiency of these treatments (G. Al-Muntasheri et al., 2007).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(4-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c1-19(2,3)15-7-4-14(5-8-15)6-13-18(22)21-17-11-9-16(20)10-12-17/h4-13H,1-3H3,(H,21,22)/b13-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSPMKZEIWLDBW-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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